Pentadecylamine
Overview
Description
Pentadecylamine appears as a flake solid. (EPA, 1998)
1-aminopentadecane is an alkylamine that is pentadecane substituted by an amino group at position 1.
Mechanism of Action
Target of Action
Pentadecylamine is a type of fatty amine . Fatty amines are typically prepared from the more abundant fatty acids, with vegetable or seed-oils being the ultimate starting material . .
Mode of Action
This compound, like other amines, has the ability to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic components in biological systems, potentially influencing pH-dependent processes.
Action Environment
Environmental factors such as pH and temperature could potentially influence the action, efficacy, and stability of this compound. For instance, its ability to neutralize acids suggests that it may be more active in acidic environments . .
Properties
IUPAC Name |
pentadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYXGPCHFZBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Record name | PENTADECYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8062529 | |
Record name | Pentadecylamine | |
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Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentadecylamine appears as a flake solid. (EPA, 1998), Solid; [HSDB] Colorless solidified mass or fragments; mp = 35 deg C; [MSDSonline] | |
Record name | PENTADECYLAMINE | |
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Record name | Pentadecylamine | |
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Boiling Point |
585.7 °F at 760 mmHg (EPA, 1998), 307.6 °C | |
Record name | PENTADECYLAMINE | |
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Record name | PENTADECYLAMINE | |
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Density |
0.8104 at 68 °F (EPA, 1998) - Less dense than water; will float | |
Record name | PENTADECYLAMINE | |
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Vapor Pressure |
0.000714 [mmHg] | |
Record name | Pentadecylamine | |
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Color/Form |
Flakes | |
CAS No. |
2570-26-5 | |
Record name | PENTADECYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/5111 | |
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Record name | Pentadecylamine | |
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Record name | Pentadecylamine | |
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Record name | 1-Pentadecanamine | |
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Record name | Pentadecylamine | |
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Record name | Pentadecylamine | |
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Record name | PENTADECYLAMINE | |
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Record name | PENTADECYLAMINE | |
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Melting Point |
99.1 °F (EPA, 1998), 37.3 °C | |
Record name | PENTADECYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5111 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PENTADECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6426 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of pentadecylamine in nanoparticle synthesis?
A1: this compound acts as a capping agent and stabilizing ligand in gold nanoparticle synthesis. It adsorbs onto the surface of the growing nanoparticles, preventing uncontrolled aggregation and influencing their final size and morphology. For instance, in the presence of 1,2-tetradecanediol as a reducing agent, this compound helps control the growth of gold nanoparticles, yielding highly monodisperse, cuboidal nanoparticles.
Q2: How does the structure of this compound derivatives affect their ability to inhibit acid amidase?
A2: Research has shown that N-cyclohexanecarbonylthis compound is a potent and selective inhibitor of acid amidase. This derivative inhibits the enzyme with an IC50 of 4.5 µM without significantly affecting fatty acid amide hydrolase (FAAH) activity even at concentrations as high as 100 µM. The specific structural features responsible for this selectivity and potency require further investigation.
Q3: Can this compound be used to study the biological roles of different amidases?
A3: Yes, the selective inhibition of acid amidase by N-cyclohexanecarbonylthis compound makes it a valuable tool for differentiating the activity of acid amidase from FAAH in various cells and tissues. This selectivity allows researchers to investigate the distinct roles of these enzymes in N-acylethanolamine metabolism.
Q4: What are the thermodynamic properties of this compound in binary mixtures?
A4: Studies have investigated the excess molar enthalpies (HE) of binary mixtures containing this compound and n-hexadecane. The HE values provide insights into the energetic interactions between the components in the mixture. Similar studies have explored the static dielectric constants (εs) of binary mixtures of this compound and n-dodecane at various temperatures, offering information about the solution's polarity and molecular interactions.
Q5: What spectroscopic techniques are used to characterize this compound?
A5: Common spectroscopic techniques for characterizing this compound include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify individual components within a mixture, such as the natural dye extracted from Senna siamea pods, where this compound derivatives have been identified.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and resolution for complex mixtures, further aiding in the identification and quantification of this compound and its derivatives.
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